molecular formula C24H31NO5 · C6H13N B613236 23631-92-7 CAS No. 23631-92-7

23631-92-7

Cat. No. B613236
CAS RN: 23631-92-7
M. Wt: 512.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

23631-92-7 is a chemical compound used in a variety of scientific research applications. It is a synthetic, colorless, crystalline solid with a molecular weight of 339.25 g/mol. In scientific literature, it is commonly referred to as 1,2,3-tris(2-chloroethoxy)benzene (TCEB). This compound has been studied for its biochemical and physiological effects, and for its potential applications in various laboratory experiments.

Scientific Research Applications

23631-92-7 has been used in a variety of scientific research applications, including as a model compound to study the properties of polychlorinated biphenyls (PCBs). It has also been used to study the toxicity of PCBs, as well as their potential to cause endocrine disruption. Additionally, this compound has been studied for its potential as a pesticide, and it has been used in studies of the mechanisms of action of insecticides.

Mechanism of Action

The mechanism of action of 23631-92-7 is not fully understood. It is believed that it acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many compounds. Additionally, it has been suggested that this compound may interact with various receptors, such as the glucocorticoid receptor, androgen receptor, and estrogen receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to cause liver and kidney damage, as well as reproductive toxicity. Additionally, it has been found to cause endocrine disruption, as well as immunotoxicity.

Advantages and Limitations for Lab Experiments

The main advantage of using 23631-92-7 in laboratory experiments is that it is a relatively inexpensive compound that is readily available. Additionally, it is relatively stable and can be easily synthesized. However, one of the main limitations of using this compound is that its mechanism of action is not fully understood. Additionally, it has been found to have a variety of toxic effects, which limits its use in certain experiments.

Future Directions

There are a number of possible future directions for research involving 23631-92-7. One possible direction is to further study its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications as a pesticide or in other types of laboratory experiments. Finally, further research could be conducted to explore the potential toxic effects of this compound, in order to better understand its safety profile.

Synthesis Methods

23631-92-7 is synthesized by reacting 2-chloroethanol with 2,4,6-trimethylbenzene in the presence of a base catalyst. The reaction is conducted in a solvent such as toluene, and the product is isolated by vacuum distillation. The yield of the reaction is typically around 60-70%.

properties

IUPAC Name

cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2/t16-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBWZUEMWIOOL-PXPMWPIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.